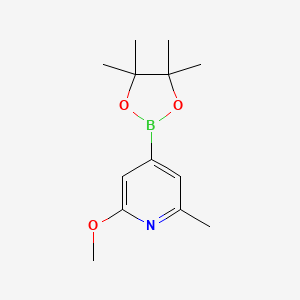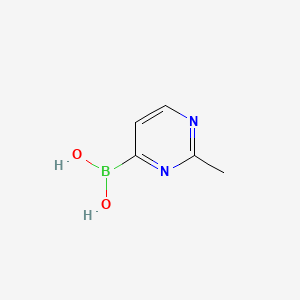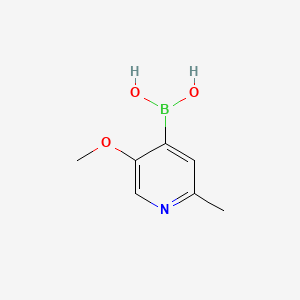
Hydrotris(3-(2-thienyl)pyrazol-1-YL)borate potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt is a coordination compound that belongs to the family of poly(pyrazolyl)borates. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a wide range of chemical applications. The presence of the thienyl group in this compound adds unique electronic and steric properties, enhancing its versatility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt typically involves the reaction of a pyrazole derivative with a boron source under controlled conditions. One common method is the reaction of 3-(2-thienyl)pyrazole with potassium borohydride in the absence of a solvent. This reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The reaction mixture is typically purified through recrystallization or chromatography to obtain the final product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl and pyrazolyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines; reactions are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The specific pathways involved depend on the nature of the metal ion and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Hydrotris(3-(2-pyridyl)pyrazol-1-yl)borate: Similar in structure but with a pyridyl group instead of a thienyl group.
Hydrotris(3-(2-furyl)pyrazol-1-yl)borate: Contains a furyl group, offering different electronic properties.
Hydrotris(3-(2-phenyl)pyrazol-1-yl)borate: Features a phenyl group, providing distinct steric effects.
Uniqueness
Hydrotris(3-(2-thienyl)pyrazol-1-yl)borate potassium salt is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. These properties enhance its ability to form stable complexes with a wide range of metal ions, making it particularly valuable in catalytic applications and the development of new materials .
Properties
InChI |
InChI=1S/C21H15BN6S3.K/c1-4-19(29-13-1)16-7-10-26(23-16)22(27-11-8-17(24-27)20-5-2-14-30-20)28-12-9-18(25-28)21-6-3-15-31-21;/h1-15H;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQRPZBBOAMMDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CC(=N1)C2=CC=CS2)(N3C=CC(=N3)C4=CC=CS4)N5C=CC(=N5)C6=CC=CS6.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BKN6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propanamide, N-methyl-2-[[[(1-oxopropyl)amino]methyl]amino]-](/img/new.no-structure.jpg)
![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)











